molecular formula C15H11ClO4 B263306 Methyl 2-[(3-chlorobenzoyl)oxy]benzoate

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate

Cat. No. B263306
M. Wt: 290.7 g/mol
InChI Key: ONEQFFVAAKUJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate, also known as Methyl 3-chlorosalicylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of salicylic acid and is widely used as a starting material for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chlorobenzoyl)oxy]benzoate 2-[(3-chlorobenzoyl)oxy]benzoate is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.
Biochemical and Physiological Effects:
This compound 2-[(3-chlorobenzoyl)oxy]benzoate has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain. Moreover, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate 2-[(3-chlorobenzoyl)oxy]benzoate has several advantages and limitations for lab experiments. One of the major advantages of this compound is its ease of synthesis, which makes it readily available for research purposes. Moreover, it exhibits potent biological activity at relatively low concentrations, making it an ideal candidate for drug discovery and development. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its application in certain experiments.

Future Directions

Several future directions can be explored to further understand the potential applications of Methyl 2-[(3-chlorobenzoyl)oxy]benzoate 2-[(3-chlorobenzoyl)oxy]benzoate. One of the major areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its biological effects. Furthermore, the potential application of this compound in other fields, such as material science and organic synthesis, can also be explored.

Synthesis Methods

The synthesis of Methyl 2-[(3-chlorobenzoyl)oxy]benzoate 2-[(3-chlorobenzoyl)oxy]benzoate can be achieved through several methods, including esterification, Friedel-Crafts acylation, and nucleophilic substitution reactions. One of the most commonly used methods for the synthesis of this compound is the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate 2-[(3-chlorobenzoyl)oxy]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, it has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.7 g/mol

IUPAC Name

methyl 2-(3-chlorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11ClO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3

InChI Key

ONEQFFVAAKUJRC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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